Detiviciclovir

Description

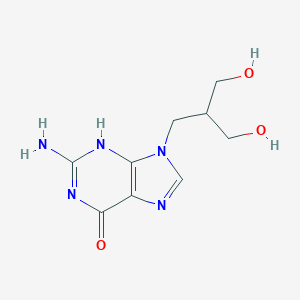

Structure

3D Structure

Properties

CAS No. |

103024-93-7 |

|---|---|

Molecular Formula |

C9H13N5O3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |

InChI Key |

ANFNNSIOGODJDN-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |

Synonyms |

TIVICICLOVIR |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Herpes Simplex Virus Inhibitor: A Technical Overview of Penciclovir's Discovery and Synthesis

Introduction

In the landscape of antiviral therapeutics, the development of nucleoside analogues remains a cornerstone of medicinal chemistry. This technical guide delves into the discovery and synthetic pathways of Penciclovir, a potent and selective inhibitor of herpesviruses. Due to the limited publicly available information on Detiviciclovir (CAS 220984-26-9), this document will focus on the closely related and extensively documented antiviral agent, Penciclovir (CAS 39809-25-1). The principles and methodologies detailed herein are representative of the rigorous scientific endeavor required for the discovery and development of this class of antiviral drugs. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth experimental details, quantitative data, and pathway visualizations.

Discovery and Development of Penciclovir

The journey to discover Penciclovir was rooted in the success of Acyclovir, the first highly selective anti-herpesvirus agent.[1] Scientists sought to develop new nucleoside analogues with improved pharmacokinetic and pharmacodynamic properties.[2] Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, emerged from these efforts as a synthetic acyclic guanine (B1146940) nucleoside analogue with potent activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][3]

A significant milestone in its development was the creation of its oral prodrug, Famciclovir.[4] Penciclovir itself has poor oral bioavailability, limiting its systemic use.[1][4] Famciclovir is efficiently absorbed and rapidly metabolized in the body to Penciclovir, achieving therapeutic concentrations for treating systemic herpesvirus infections.[5] Penciclovir was approved for medical use in 1996 and is available as a topical cream under brand names like Denavir.[6][7][8]

Mechanism of Action: A Targeted Approach

Penciclovir's efficacy lies in its selective inhibition of viral DNA synthesis.[6] The drug is initially inactive and requires a multi-step activation process that occurs preferentially within virus-infected cells.[3][6]

-

Viral Thymidine (B127349) Kinase Phosphorylation: In a cell infected with a herpesvirus, the viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its conversion to Penciclovir monophosphate. This is the rate-limiting step and a key determinant of the drug's selectivity, as cellular kinases are much less efficient at phosphorylating Penciclovir.[6][8]

-

Cellular Kinase Conversion: Host cell kinases then further phosphorylate Penciclovir monophosphate to its active triphosphate form, Penciclovir triphosphate.[6][8]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[8] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[9]

A key advantage of Penciclovir is the long intracellular half-life of its active triphosphate form, which can persist for over 10 hours in infected cells, leading to a sustained antiviral effect.[1]

Figure 1: Penciclovir's mechanism of action pathway.

Synthesis Pathway of Penciclovir

The synthesis of Penciclovir has been approached through various routes, often starting from 2-amino-6-chloropurine (B14584). A significant challenge in the synthesis is achieving regioselective alkylation at the N-9 position of the purine (B94841) ring over the N-7 position.[3] Below is a generalized workflow based on common synthetic strategies.

Figure 2: Generalized synthesis workflow for Penciclovir.

Experimental Protocols

Synthesis of 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (Penciclovir)

Method A: Alkylation and Hydrolysis

This method involves the alkylation of a protected guanine precursor followed by deprotection and hydrolysis.

-

Step 1: Synthesis of 4-(2-amino-6-chloropurin-9-yl)-2-benzyloxymethylbutyl benzyl (B1604629) ether

-

A mixture of 2-amino-6-chloropurine (1.275 g, 7.5 mmol) and potassium carbonate (0.69 g, 5 mmol) in dry dimethylformamide (30 ml) is sonicated for 15 minutes.

-

Benzyl 2-benzyloxymethyl-4-bromobutyl ether (1.82 g, 5 mmol) is added, and the mixture is sonicated for 4 hours and then stirred overnight.

-

The solvent is evaporated in vacuo, and the residue is extracted with chloroform (B151607) (3 x 50 ml).

-

The combined chloroform extracts are evaporated to dryness.

-

The crude product is purified by silica (B1680970) gel chromatography (chloroform:methanol 20:1) to yield the desired N-9 alkylated product.

-

-

Step 2: Hydrolysis and Hydrogenation to Penciclovir

-

A solution of the product from Step 1 (0.904 g, 2 mmol) in 25 ml of 80% aqueous formic acid is heated at 100°C for 1 hour.

-

Palladium catalyst (10% on carbon, 0.40 g) is added, and the mixture is hydrogenated at room temperature and atmospheric pressure with efficient stirring for 45 minutes.

-

The mixture is evaporated to dryness in vacuo.

-

The residue is heated to boiling with 50 ml of water, and 1 ml of concentrated aqueous ammonia (B1221849) is added.

-

The solution is boiled gently and then evaporated to dryness.

-

The final product, 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, is recrystallized from water.

-

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound against cytopathic viruses like HSV.

-

Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero or human foreskin fibroblasts) are prepared in 6-well plates.

-

Virus Infection: The cell culture medium is removed, and the cells are infected with a known titer of HSV-1 or HSV-2 for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., MEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of Penciclovir. A virus control (no compound) and a cell control (no virus, no compound) are included.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until viral plaques (zones of cell death) are visible in the virus control wells.

-

Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

-

Data Analysis: The concentration of Penciclovir that reduces the number of plaques by 50% compared to the virus control is calculated and expressed as the EC50 (50% effective concentration).

Quantitative Data

The antiviral activity of Penciclovir has been extensively quantified against various herpesviruses. The following table summarizes representative in vitro efficacy data.

| Virus | Cell Line | Assay Method | EC50 (µM) | Reference |

| HSV-1 | Human Foreskin Fibroblasts | Plaque Reduction | 2 (range 1.2 to 2.4) | [8] |

| HSV-2 | Human Foreskin Fibroblasts | Plaque Reduction | 2.6 (range 1.6 to 11) | [8] |

| VZV | MRC-5 | Plaque Reduction | 3.1 µg/ml | [9] |

| HSV-1 | Vero | Plaque Reduction | 0.4 µg/ml | [9] |

| HSV-2 | Vero | Plaque Reduction | 1.5 µg/ml | [9] |

Note: EC50 values can vary depending on the viral strain, cell line, and specific assay conditions used.

Conclusion

The discovery and development of Penciclovir represent a successful example of rational drug design in the field of antiviral chemotherapy. Its targeted mechanism of action, which relies on activation by a viral-specific enzyme, ensures high selectivity and a favorable safety profile. The synthesis of Penciclovir, while presenting challenges in regioselectivity, has been optimized to provide efficient access to this important therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for understanding the scientific foundation of Penciclovir and for guiding future research in the development of novel antiviral drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penciclovir - Wikipedia [en.wikipedia.org]

- 7. mdwiki.org [mdwiki.org]

- 8. drugs.com [drugs.com]

- 9. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Detiviciclovir: An In-Depth Technical Review of Its In Vitro Antiviral Profile

An Overview for Researchers, Scientists, and Drug Development Professionals

Detiviciclovir, also known as AM365, is classified as a nucleoside analogue and has been noted in scientific literature as an antiviral agent. However, a comprehensive review of publicly available data reveals a significant lack of detailed information regarding its specific in vitro antiviral spectrum, potency, and cytotoxic profile. This technical guide aims to summarize the currently available information and highlight the areas where further research is critically needed to elucidate the potential of Detiviciclovir as a therapeutic agent.

Known Biological Activity

Detiviciclovir is structurally identified as a nucleoside analogue, a class of compounds known to interfere with viral replication. The general mechanism for many nucleoside analogues involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. This incorporation often leads to chain termination and inhibition of viral replication.

A singular study has investigated the metabolism of AM365 in an isolated perfused rat liver model. The findings from this study indicated that Detiviciclovir is metabolized to AM188, which appears to be the sole metabolite, as it was not further biotransformed. The biliary excretion of both Detiviciclovir and its metabolite AM188 was found to be negligible in this model.

Despite its classification as an antiviral agent, extensive searches of scientific databases and literature have not yielded any specific data on the in vitro antiviral activity of Detiviciclovir against any particular virus.

Data Presentation: A Call for Quantitative Analysis

To thoroughly evaluate the potential of any antiviral candidate, quantitative data from in vitro assays are essential. For Detiviciclovir, there is a conspicuous absence of such data in the public domain. The following tables are presented as a template for the types of data that are crucial for a comprehensive understanding of its antiviral profile.

Table 1: In Vitro Antiviral Spectrum of Detiviciclovir (Data Not Available)

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | ||||

| Herpes Simplex Virus 2 (HSV-2) | |||||

| Varicella-Zoster Virus (VZV) | |||||

| Human Cytomegalovirus (HCMV) | |||||

| Retroviridae | Human Immunodeficiency Virus (HIV) | ||||

| Flaviviridae | Hepatitis C Virus (HCV) | ||||

| Orthomyxoviridae | Influenza A Virus |

Table 2: Summary of Cytotoxicity Data for Detiviciclovir (Data Not Available)

| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |

Experimental Protocols: Foundational Methodologies for Future Research

The following are detailed methodologies for key experiments that would be necessary to determine the in vitro antiviral spectrum of Detiviciclovir. These protocols are based on standard virological assays.

Plaque Reduction Assay (PRA)

This assay is a gold standard for quantifying the inhibitory effect of a compound on viral replication.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for herpesviruses) in 6-well plates and grow to confluence.

-

Compound Preparation: Prepare a series of dilutions of Detiviciclovir in cell culture medium.

-

Virus Infection: Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU]/well) in the presence of varying concentrations of Detiviciclovir or a vehicle control.

-

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of Detiviciclovir.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of Detiviciclovir that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT or XTT Assay)

This assay measures the effect of the compound on the metabolic activity of the cells, providing an indication of its cytotoxicity.

-

Cell Seeding: Seed a suitable cell line in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of Detiviciclovir to the wells and incubate for a period equivalent to the duration of the antiviral assay.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

-

Incubation: Incubate the plate to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Detiviciclovir that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualizations: Conceptual Frameworks

While specific signaling pathways for Detiviciclovir are unknown, the following diagrams illustrate the general workflow for its in vitro evaluation and the typical mechanism of action for a nucleoside analogue.

Caption: A generalized workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound.

Caption: A conceptual diagram illustrating the potential intracellular activation and mechanism of action of a nucleoside analogue like Detiviciclovir.

Conclusion and Future Directions

To move forward, a systematic in vitro evaluation of Detiviciclovir is imperative. This should include screening against a broad panel of clinically relevant viruses, particularly herpesviruses, retroviruses, and other DNA and RNA viruses. The determination of EC50 and CC50 values across various cell lines will be critical in establishing its potency and therapeutic window. Furthermore, detailed mechanism-of-action studies are required to identify the specific viral and cellular targets of Detiviciclovir and its metabolites. Without such fundamental research, the potential of Detiviciclovir as a viable antiviral therapeutic remains speculative.

Detiviciclovir (AM365): A Preclinical Pharmacokinetic and Metabolic Profile in the Rat Model

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of Detiviciclovir (AM365), an antiviral nucleoside analogue. The information presented herein is primarily derived from in vitro studies utilizing an isolated perfused rat liver (IPL) model, which offers critical insights into the hepatic disposition of the compound. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiviral therapies.

Executive Summary

Detiviciclovir, also known as AM365, is an antiviral agent that undergoes hepatic metabolism. Studies in an isolated perfused rat liver model indicate that Detiviciclovir is converted to a single metabolite, AM188. The clearance of Detiviciclovir in this model is defined, with minimal biliary excretion of both the parent compound and its metabolite. This suggests that the primary route of elimination for Detiviciclovir and its metabolite is likely not through the bile in rats. The data presented in this guide provides foundational knowledge for further preclinical and clinical development of Detiviciclovir.

Pharmacokinetic Data

The following table summarizes the quantitative pharmacokinetic parameters of Detiviciclovir (AM365) determined in an isolated perfused rat liver model.

| Parameter | Value | Animal Model | Reference |

| Initial Perfusate Concentration | 22.4 µmol/L | Rat (Isolated Perfused Liver) | [1] |

| Clearance | 3.3 ± 2.4 mL/min | Rat (Isolated Perfused Liver) | [1] |

| Hepatic Extraction Ratio | 0.110 ± 0.079 | Rat (Isolated Perfused Liver) | [1] |

| Cumulative Biliary Excretion of AM365 (as % of dose) | ~0.21% | Rat (Isolated Perfused Liver) | [1] |

| Cumulative Biliary Excretion of AM365 (as % of total cleared) | 0.36% | Rat (Isolated Perfused Liver) | [1] |

| Cumulative Biliary Excretion of AM188 (as % of total formed) | ~0.48% | Rat (Isolated Perfused Liver) | [1] |

Metabolism

Detiviciclovir (AM365) is metabolized in the liver to its guanosine (B1672433) analogue, AM188. Current data suggests that AM188 is the sole metabolite and does not undergo further biotransformation in the isolated perfused rat liver model.[1] The metabolic conversion of AM365 to AM188 is a critical step in the drug's disposition.

Metabolic Pathway of Detiviciclovir (AM365)

Caption: Metabolic conversion of Detiviciclovir (AM365) to its metabolite AM188.

Experimental Protocols

The following sections describe the methodologies employed in the key cited studies. Please note that as the full text of the primary literature was not available, these protocols are based on the information provided in the abstracts and general knowledge of the techniques.

Isolated Perfused Rat Liver (IPL) Study

This in vitro model was utilized to investigate the hepatic disposition and metabolism of Detiviciclovir.

Objective: To determine the clearance, hepatic extraction ratio, and biliary excretion of Detiviciclovir and its metabolite, AM188.

Methodology:

-

Animal Model: Livers were isolated from male Sprague-Dawley rats.[1]

-

Perfusion: The isolated livers were perfused with Krebs-Henseleit buffer (pH 7.4).

-

Drug Administration: Detiviciclovir (AM365) was added as a bolus to the perfusate to achieve an initial concentration of 22.4 µmol/L.[1]

-

Sample Collection: Perfusate samples were collected at the midpoint of 10-minute intervals over a 120-minute period. Bile was collected in 10-minute intervals throughout the perfusion.[1]

-

Analysis: Concentrations of Detiviciclovir (AM365) and AM188 in the perfusate and bile were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[1][2]

Experimental Workflow for the Isolated Perfused Rat Liver Study

Caption: High-level workflow of the isolated perfused rat liver experiment.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method was developed for the simultaneous determination of Detiviciclovir (AM365) and its metabolite AM188 in perfusate and bile.

Chromatographic Conditions:

-

Column: Phenosphere-NEXT C18 (250 x 4.6 mm, 4 µm) with a C18 guard column (4 x 3 mm).[2]

-

Mobile Phase: Methanol:10 mmol/L sodium orthophosphate buffer (pH 7.0) (15:85, v/v).[2]

-

Flow Rate: 1 mL/min.[2]

-

Column Temperature: 25°C.[2]

-

Detection: Diode array detector monitoring from 190 to 300 nm, with chromatograms processed at 220 nm for AM365 and 252 nm for AM188.[2]

Validation Parameters:

-

Linearity: 0.125 - 8.00 µg/mL for both AM365 and AM188.[2]

-

Lower Limit of Quantification (LLOQ): 0.125 µg/mL for both AM365 and AM188.[2]

-

Precision and Accuracy: Mean interday precision and accuracy were within 8.8%, and mean intraday precision and accuracy were within 13.1%.[2]

Discussion and Future Directions

The available data from the isolated perfused rat liver model provides initial, valuable insights into the hepatic pharmacokinetics and metabolism of Detiviciclovir. The study demonstrates that Detiviciclovir is a prodrug that is converted to its active metabolite, AM188. The low biliary excretion of both compounds in this model suggests that renal excretion may be the primary elimination pathway, a hypothesis that warrants investigation through in vivo studies in whole animal models.

Further preclinical development of Detiviciclovir will require a more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Recommended future studies include:

-

In vivo pharmacokinetic studies in multiple animal species (e.g., mice, rats, dogs, non-human primates) to determine plasma pharmacokinetics, bioavailability, and tissue distribution.

-

Metabolite identification and profiling in plasma, urine, and feces from in vivo studies to confirm if AM188 is the only major metabolite in a whole animal system.

-

In vitro studies to identify the specific enzymes responsible for the metabolic conversion of AM365 to AM188.

-

Plasma protein binding studies to understand the extent to which Detiviciclovir and AM188 bind to plasma proteins.

-

Drug-drug interaction studies to assess the potential for Detiviciclovir to inhibit or induce major drug-metabolizing enzymes.

By elucidating these aspects of Detiviciclovir's pharmacokinetic and metabolic profile, a more complete understanding of its disposition can be achieved, which is essential for its potential progression into clinical trials.

References

Structural Analogs of Detiviciclovir: An In-depth Technical Guide on Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the synthesis and antiviral activity of a wide range of structural analogs specifically for Detiviciclovir is limited. This guide leverages available data on the structurally related and well-studied antiviral agents, acyclovir (B1169) and ganciclovir (B1264), to provide a comprehensive overview of the structure-activity relationships (SAR) within this class of acyclic nucleoside analogs. The principles and experimental methodologies described herein are directly applicable to the study and development of Detiviciclovir analogs.

Introduction

Detiviciclovir is an antiviral nucleoside analog. Like other members of the "-ciclovir" family, its therapeutic efficacy is rooted in its ability to selectively inhibit viral DNA synthesis. The core structure, consisting of a purine (B94841) base linked to an acyclic side chain, is a critical determinant of its biological activity. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide summarizes the antiviral activity of various structural analogs of related "ciclovir" compounds, details the experimental protocols for their evaluation, and visualizes key mechanistic and experimental workflows.

Data Presentation: Antiviral Activity of Acyclovir and Ganciclovir Analogs

The following table summarizes the in vitro antiviral activity of selected structural analogs of acyclovir and ganciclovir against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). These analogs feature modifications on both the purine base and the acyclic side chain.

| Compound | Base Modification | Side Chain Modification | Virus | Activity (EC50/IC50 in µM) | Reference |

| Acyclovir | Guanine | (2-hydroxyethoxy)methyl | HSV-1 | 0.4 | [1] |

| HSV-2 | 1.5 | [1] | |||

| Ganciclovir | Guanine | 1,3-dihydroxy-2-propoxymethyl | HSV-1 | 0.005-0.3 µg/mL | [2] |

| HSV-2 | 0.005-0.3 µg/mL | [2] | |||

| Penciclovir | Guanine | 4-hydroxy-3-(hydroxymethyl)butyl | HSV-1 | 0.4 µg/mL | [3] |

| HSV-2 | 1.5 µg/mL | [3] | |||

| 1-Methyl-acyclovir | 1-Methylguanine | (2-hydroxyethoxy)methyl | HSV-1 | > Acyclovir | [4] |

| HSV-2 | > Acyclovir | [4] | |||

| 1,N²-Isopropeno-acyclovir | 1,N²-Isopropenoguanine | (2-hydroxyethoxy)methyl | HSV-1 | ≥ Acyclovir | [4] |

| HSV-2 | ≥ Acyclovir | [4] | |||

| 6-Phenyl-TACV** | 6-Phenyl-1,N²-ethenoguanine | (2-hydroxyethoxy)methyl | HSV-1 | 0.2-2.0 µg/mL | [2] |

| HSV-2 | 0.2-2.0 µg/mL | [2] | |||

| 6-Phenyl-TGCV*** | 6-Phenyl-1,N²-ethenoguanine | 1,3-dihydroxy-2-propoxymethyl | HSV-1 | 0.005-0.3 µg/mL | [2] |

| HSV-2 | 0.005-0.3 µg/mL | [2] | |||

| Seleno-acyclovir | Selenoguanine | (2-hydroxyethoxy)methyl | HSV-1 | Potent | [5] |

| Seleno-ganciclovir | Selenoguanine | 1,3-dihydroxy-2-propoxymethyl | HCMV | Significant | [5] |

*Note: Some values are reported in µg/mL; conversion to µM requires the molecular weight of the specific compound. **TACV: Tricyclic analog of acyclovir ***TGCV: Tricyclic analog of ganciclovir

Experimental Protocols

The evaluation of antiviral activity for Detiviciclovir analogs and related compounds typically involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Cell Lines and Viruses

-

Cell Lines: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for the propagation of herpesviruses and for conducting antiviral assays.[6]

-

Viruses: Laboratory strains of Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) are utilized for infection.[6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: MDBK cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Plaque Reduction Assay)

This is the gold standard for quantifying the antiviral efficacy of a compound.

-

Cell Seeding: Confluent monolayers of MDBK cells are prepared in 6-well or 12-well plates.

-

Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: The number of plaques in each well is counted.

-

EC50 Calculation: The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxic concentration to the effective concentration:

SI = CC50 / EC50

A higher SI value indicates a more promising and safer antiviral agent.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Acyclic Guanosine (B1672433) Analogs

Caption: Mechanism of action for acyclic guanosine analogs like Detiviciclovir.

Experimental Workflow: Antiviral Compound Screening

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tricyclic analogues of acyclovir and ganciclovir. Influence of substituents in the heterocyclic moiety on the antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Detiviciclovir: A Technical Overview of a Penciclovir Prodrug

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores detiviciclovir (B1194682) as a prodrug of the antiviral agent penciclovir (B1679225). Due to the limited availability of specific preclinical and clinical data for detiviciclovir in publicly accessible literature, this document will leverage the extensive data available for famciclovir (B1672041), another well-characterized prodrug of penciclovir, to provide a comprehensive understanding of the core principles, experimental evaluation, and mechanism of action.

Introduction to Penciclovir and the Prodrug Concept

Penciciclovir is a synthetic acyclic guanine (B1146940) nucleoside analogue with potent antiviral activity against several herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2] Its therapeutic efficacy is, however, limited by poor oral bioavailability. To overcome this limitation, prodrugs have been developed. A prodrug is an inactive or less active compound that is metabolized in vivo into the active parent drug.[3] Famciclovir is a widely used oral prodrug of penciclovir that is rapidly absorbed and converted to penciclovir, achieving a high bioavailability of the active compound.[1][2] Detiviciclovir (also known as AM365) is another such designated prodrug of penciclovir.

Detiviciclovir: Structure and Proposed Metabolic Conversion

Detiviciclovir, with the chemical formula C9H13N5O2, is structurally designed to be converted into the active antiviral agent, penciclovir.

Proposed Metabolic Pathway of Detiviciclovir to Penciclovir

The conversion of a prodrug to its active form is a critical step in its therapeutic action. While specific metabolic studies on detiviciclovir are not widely published, based on its chemical structure and the known metabolic pathways of similar nucleoside analogues, a probable conversion mechanism involves enzymatic oxidation. Aldehyde oxidase, a cytosolic enzyme prevalent in the liver, is known to catalyze the oxidation of N-heterocyclic compounds.[4][5][6] It is plausible that this enzyme is responsible for the conversion of detiviciclovir to penciclovir.

Pharmacokinetics: A Comparative Perspective

| Parameter | Famciclovir (as Penciclovir) | Reference |

| Oral Bioavailability | 77% | [1][2][7] |

| Time to Peak Plasma Concentration (Tmax) | ~0.9 hours | [7] |

| Peak Plasma Concentration (Cmax) after 500 mg dose | 3.3 µg/mL | [7] |

| Area Under the Curve (AUC) | Dose-proportional | [8] |

| Elimination Half-life (t½) | ~2.3 hours | [7] |

| Protein Binding | <20% | [7] |

Antiviral Activity of Penciclovir

The ultimate goal of a prodrug like detiviciclovir is to deliver therapeutically effective concentrations of penciclovir to the site of infection. The antiviral activity of penciclovir is typically measured by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture.

| Virus | IC50 of Penciclovir (µg/mL) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.4 | [9] |

| Herpes Simplex Virus Type 2 (HSV-2) | 1.5 | [9] |

| Varicella-Zoster Virus (VZV) | 3.1 | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a prodrug's pharmacokinetic profile and the antiviral efficacy of the parent compound.

Oral Bioavailability Study Workflow

The following diagram illustrates a general workflow for a preclinical oral bioavailability study of a prodrug.

A typical protocol would involve:

-

Animal Model: Healthy adult male and female rats.

-

Dosing: Administration of the prodrug orally via gavage at a specific dose. A separate group would receive an intravenous administration of the active drug (penciclovir) for bioavailability calculation.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

-

Sample Processing: Plasma is harvested from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of the prodrug and the active metabolite (penciclovir) in the plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound.[12][13][14]

The general steps are as follows:

-

Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in 96-well plates.

-

Virus Infection: The cell monolayers are infected with the virus of interest (e.g., HSV-1).

-

Drug Treatment: Serial dilutions of the test compound (penciclovir) are added to the infected cells.

-

Incubation: The plates are incubated to allow for viral replication and the formation of plaques (localized areas of cell death).

-

Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible.

-

Quantification: The number of plaques is counted for each drug concentration.

-

IC50 Calculation: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 value.

Mechanism of Action of Penciclovir

Once detiviciclovir is converted to penciclovir, the latter exerts its antiviral effect through a selective mechanism within herpesvirus-infected cells.

-

Phosphorylation by Viral Thymidine Kinase: In infected cells, penciclovir is selectively phosphorylated by a virus-encoded thymidine kinase to penciclovir monophosphate. This step is crucial for the drug's selectivity, as this enzyme is much more efficient at phosphorylating penciclovir than the host cell's thymidine kinase.

-

Conversion to Triphosphate: Cellular kinases further phosphorylate the monophosphate to the active penciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). This inhibition halts the synthesis of viral DNA, thereby preventing viral replication.[7]

Conclusion

Detiviciclovir represents a prodrug approach to enhance the oral delivery of the potent antiviral agent, penciclovir. While specific data on detiviciclovir's pharmacokinetics and clinical efficacy are limited in the public domain, the well-established profile of famciclovir provides a strong framework for understanding the expected benefits of such a strategy. The core principle lies in the efficient in vivo conversion of the prodrug to penciclovir, which then selectively targets herpesvirus-infected cells to inhibit viral replication. Further research and publication of preclinical and clinical data on detiviciclovir are necessary to fully elucidate its therapeutic potential.

References

- 1. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Linear pharmacokinetics of penciclovir following administration of single oral doses of famciclovir 125, 250, 500 and 750 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. auc cmax tmax: Topics by Science.gov [science.gov]

- 12. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Early-Phase Clinical Evaluation of Desciclovir, a Prodrug of Acyclovir

Disclaimer: Publicly available early-phase clinical trial results for a compound specifically named "Detiviciclovir" are limited. This technical guide provides a comprehensive overview of the early-phase clinical trial results for Desciclovir , a closely related and well-documented prodrug of the potent antiviral agent Acyclovir. Given the chemical similarity and the prodrug-active drug relationship, the data presented herein for Desciclovir is of significant relevance to researchers, scientists, and drug development professionals in the antiviral field.

Introduction

Desciclovir (also known as BW A515U) is a prodrug of Acyclovir developed to enhance the oral bioavailability of the parent compound.[1] Acyclovir, a guanosine (B1672433) analog, is a highly effective antiviral agent against herpesviruses, but its oral absorption is poor.[1][2] Desciclovir is efficiently absorbed from the gastrointestinal tract and is rapidly converted in vivo to Acyclovir by the enzyme xanthine (B1682287) oxidase.[3][4][5] This conversion provides higher plasma concentrations of Acyclovir than can be achieved with oral administration of Acyclovir itself, mimicking levels seen with intravenous administration.[6] This guide details the early-phase clinical trial results for Desciclovir, focusing on its pharmacokinetics, safety, and mechanism of action.

Mechanism of Action

The antiviral activity of Desciclovir is attributable to its conversion to Acyclovir.[7] Acyclovir is selectively phosphorylated by viral thymidine (B127349) kinase to Acyclovir monophosphate.[8] Host cell kinases then further phosphorylate the monophosphate to Acyclovir triphosphate, the active metabolite.[8] Acyclovir triphosphate competitively inhibits viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination of the chain, thereby preventing viral replication.[3][8]

Metabolic and Activation Pathway of Desciclovir.

Early-Phase Clinical Trial Data

The following data is summarized from a key early-phase clinical trial conducted in healthy human volunteers.[6][9]

Pharmacokinetic Profile

A study involving 13 healthy volunteers who received 250 mg of Desciclovir orally three times daily for 10 days provided the following pharmacokinetic data.[6][9]

| Parameter | Desciclovir (DCV) | Acyclovir (ACV) from DCV | Historical Oral Acyclovir (200 mg) | Historical IV Acyclovir (2.5 mg/kg) |

| Dose | 250 mg | - | 200 mg | 2.5 mg/kg |

| Cmax (Peak Plasma Concentration) | - | ~5 µg/mL | ~0.5 µg/mL | ~5 µg/mL |

| Tmax (Time to Peak Concentration) | - | < 1 hour | - | - |

| Half-life (t½) | 0.85 ± 0.16 hours | 2.6 ± 0.5 hours | - | - |

| Oral Absorption | At least 75% | - | - | - |

| Urinary Recovery (as ACV) | - | ~66% of administered dose | - | - |

Data compiled from Petty et al., 1987.[6]

Safety and Tolerability

In the same early-phase trial, the safety and tolerability of Desciclovir were assessed.

| Adverse Events | Observations |

| Serious Adverse Events | None reported.[6] |

| Consistent Adverse Effects | None noted.[6] |

| Renal Function | No significant increase in serum creatinine (B1669602) levels; all subjects remained within the normal range.[6][9] |

Data compiled from Petty et al., 1987.[6]

Experimental Protocols

Study Design

The primary early-phase study was an open-label, multiple-dose trial in healthy human volunteers.[6][9]

Experimental Workflow of the Desciclovir Phase 1 Trial.

Subject Population

-

Inclusion Criteria: Healthy adult volunteers.

-

Number of Subjects: 13.[6]

Dosing Regimen

-

Drug: Desciclovir.

-

Dose: 250 mg (approximately 3.25 mg/kg body weight).[6]

-

Route of Administration: Oral.

-

Frequency: Three times daily.[6]

-

Duration: 10 days.[6]

Sample Collection and Analysis

-

Matrices: Plasma and urine.[6]

-

Collection Timepoints: Serial samples were collected on day 2 and day 11 of the study.[6]

-

Analytical Method: Concentrations of Desciclovir and Acyclovir were measured using a validated high-performance liquid chromatography (HPLC) assay.

Conclusion

The early-phase clinical trial results for Desciclovir demonstrate that it is a well-absorbed oral prodrug that is rapidly and extensively converted to Acyclovir.[6][9] This conversion results in plasma concentrations of Acyclovir comparable to those achieved with intravenous administration, and approximately 10-fold higher than those seen with standard oral Acyclovir doses.[6] The safety profile in this early study was favorable, with no serious or consistent adverse effects reported, and no significant impact on renal function.[6][9] These findings support the continued development of prodrug strategies to improve the therapeutic window of potent antiviral agents like Acyclovir.

References

- 1. researchgate.net [researchgate.net]

- 2. Acyclovir | 59277-89-3 [chemicalbook.com]

- 3. Desciclovir | C8H11N5O2 | CID 55256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacokinetics and tolerance of desciclovir, a prodrug of acyclovir, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desciclovir | 84408-37-7 | Benchchem [benchchem.com]

- 8. Aciclovir - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetics and tolerance of desciclovir, a prodrug of acyclovir, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Detiviciclovir: An Examination of Potential Off-Target Effects in Preliminary Studies

A comprehensive review of publicly available scientific literature and preclinical data reveals a notable absence of specific studies detailing the potential off-target effects of Detiviciclovir. While the core mechanism of action for many antiviral agents is well-characterized, in-depth investigations into unintended molecular interactions, particularly in the early stages of development, are often not widely disseminated. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies used to assess off-target effects and to present a framework for considering such effects in the context of a novel antiviral compound like Detiviciclovir, despite the current lack of specific data.

Understanding Off-Target Effects in Antiviral Drug Development

Off-target effects refer to the interactions of a drug with molecular targets other than its intended therapeutic target.[1][2] These interactions can lead to unforeseen physiological responses, ranging from benign side effects to serious adverse events.[3] In the context of antiviral drugs, which are designed to selectively inhibit viral replication, off-target effects can manifest through various mechanisms, including but not limited to, inhibition of host cellular kinases, interference with metabolic pathways, or modulation of immune signaling.[2][4]

The assessment of off-target effects is a critical component of preclinical toxicology and safety pharmacology studies.[5][6] These investigations aim to identify potential liabilities of a drug candidate early in the development process to mitigate risks in subsequent clinical trials.

Methodologies for Assessing Off-Target Effects

A variety of in vitro and in vivo methods are employed to identify and characterize potential off-target interactions of a new chemical entity.

In Vitro Screening

Kinase Profiling: A common starting point for assessing off-target effects is broad-panel kinase screening.[7][8][9][10][11] Pharmaceutical companies and contract research organizations (CROs) offer services to test a compound against a large number of purified kinases to determine its inhibitory activity. This approach can identify unintended interactions with host cell kinases that may be involved in critical signaling pathways.

Cell-Based Assays: Cellular assays provide a more physiologically relevant context to assess the consequences of potential off-target interactions.[8] These can include cytotoxicity assays in various cell lines, reporter gene assays to monitor the activity of specific signaling pathways, and high-content imaging to assess morphological changes.

Preclinical Toxicology Studies

Animal models are essential for evaluating the overall safety profile of a drug candidate and can provide insights into potential off-target effects that may not be apparent from in vitro studies.[6][12][13] Standard preclinical toxicology packages include single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent).[5] Endpoints in these studies typically include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathological examination of a comprehensive list of tissues.[5]

Hypothetical Signaling Pathway Perturbation

While no specific off-target signaling pathways for Detiviciclovir have been identified, antiviral drugs, particularly nucleoside analogs, can potentially interact with various cellular processes. For illustrative purposes, the following diagram depicts a generic signaling pathway that could be hypothetically modulated by an antiviral agent.

Caption: Hypothetical inhibition of a cellular kinase by an antiviral drug, leading to an unintended cellular response.

Experimental Workflow for Off-Target Assessment

The following diagram illustrates a typical workflow for identifying and validating potential off-target effects during preclinical drug development.

Caption: A generalized workflow for the identification and characterization of potential off-target effects of a drug candidate.

Conclusion

The comprehensive evaluation of potential off-target effects is a cornerstone of modern drug development, ensuring the safety and efficacy of new therapeutic agents. While specific preliminary data on the off-target effects of Detiviciclovir are not currently available in the public domain, the established methodologies for in vitro screening and preclinical toxicology provide a robust framework for such investigations. As the development of Detiviciclovir progresses, it is anticipated that detailed studies on its selectivity and safety profile will be conducted and, in time, may become publicly accessible. Researchers are encouraged to consult regulatory submission documents and future publications for specific data as they become available.

References

- 1. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety profile of COVID-19 drugs in a real clinical setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. altasciences.com [altasciences.com]

- 6. criver.com [criver.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of inhibitors for a virally encoded protein kinase by 2 different screening systems: in vitro kinase assay and in-cell activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase Inhibitor Screening Identifies Cyclin-Dependent Kinases and Glycogen Synthase Kinase 3 as Potential Modulators of TDP-43 Cytosolic Accumulation during Cell Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of potent and selective inhibitors of PKR via virtual screening and traditional design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical toxicology studies with acyclovir: acute and subchronic tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical toxicology studies with acyclovir: teratologic, reproductive and neonatal tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Detiviciclovir Plaque Reduction Assay in MRC-5 Cells

These application notes provide a comprehensive protocol for determining the in vitro antiviral activity of Detiviciclovir, a nucleoside analogue, against Human Cytomegalovirus (HCMV) using a plaque reduction assay in human fetal lung fibroblast (MRC-5) cells.[1][2]

Introduction

Detiviciclovir is an antiviral compound classified as a nucleoside analogue.[1] Nucleoside analogues exert their antiviral effect by inhibiting viral DNA or RNA synthesis.[1][3][4][5] After entering an infected host cell, they are phosphorylated to their active triphosphate form.[4][6] This active form then competes with natural nucleosides for incorporation into the elongating viral nucleic acid chain by the viral polymerase.[4][7] The incorporation of the nucleoside analogue leads to chain termination, thus halting viral replication.[1][3][7]

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and for determining the efficacy of antiviral compounds.[8] In this assay, a confluent monolayer of susceptible cells is infected with a known amount of virus.[8] The infected cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions to neighboring cells.[8] This results in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques, each initiated by a single infectious virus particle.[8] The number of plaques is directly proportional to the number of infectious virus particles in the sample. By treating the infected cells with varying concentrations of an antiviral agent, the reduction in the number of plaques compared to an untreated control can be quantified to determine the compound's inhibitory activity.

MRC-5 cells, a human diploid cell line derived from fetal lung tissue, are widely used in virology for the propagation of various viruses and for plaque assays.[2][9][10] They are particularly susceptible to infection by several human herpesviruses, including Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), and Herpes Simplex Virus (HSV), making them an ideal cell line for this assay.[11][12][13][14][15][16]

This document provides a detailed protocol for performing a plaque reduction assay to determine the 50% inhibitory concentration (IC50) of Detiviciclovir against a laboratory-adapted strain of HCMV (e.g., AD169 or Towne) in MRC-5 cells.

Data Presentation

Quantitative data from the plaque reduction and cytotoxicity assays should be systematically recorded to ensure accurate calculation of IC50 and CC50 values.

Table 1: Raw Data for Plaque Reduction Assay

| Detiviciclovir Conc. (µM) | Replicate 1 (Plaque Count) | Replicate 2 (Plaque Count) | Replicate 3 (Plaque Count) | Mean Plaque Count | Std. Deviation |

| 0 (Virus Control) | |||||

| X.X | |||||

| X.X | |||||

| X.X | |||||

| X.X | |||||

| 0 (Cell Control) | 0 | 0 | 0 | 0 | 0 |

Table 2: Calculation of Percent Plaque Reduction

| Detiviciclovir Conc. (µM) | Mean Plaque Count | % Plaque Reduction |

| 0 (Virus Control) | 0 | |

| X.X | ||

| X.X | ||

| X.X | ||

| X.X |

% Plaque Reduction = [1 - (Mean Plaque Count of Treated / Mean Plaque Count of Virus Control)] x 100

Table 3: Summary of Antiviral Activity and Cytotoxicity

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Detiviciclovir |

-

IC50 (50% Inhibitory Concentration): The concentration of the drug that reduces the number of plaques by 50%.[17]

-

CC50 (50% Cytotoxic Concentration): The concentration of the drug that reduces the viability of uninfected cells by 50%.[17]

-

Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50), indicating the therapeutic window of the compound.[17]

Experimental Protocols

Materials and Reagents

-

Cells and Virus:

-

MRC-5 cells (ATCC® CCL-171™)

-

Human Cytomegalovirus (HCMV), e.g., Towne strain (ATCC® VR-977™)

-

-

Media and Buffers:

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-Glutamine (200 mM)

-

Trypsin-EDTA (0.25%)

-

Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺

-

-

Antiviral Compound:

-

Detiviciclovir (prepare stock solution in sterile DMSO or water)

-

-

Assay Reagents:

-

Methylcellulose (B11928114) (viscosity 4000 cP) or Agarose

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

Formalin (10% in PBS) or Methanol (B129727) for fixation

-

-

Labware:

-

T-75 and T-175 cell culture flasks

-

6-well or 12-well cell culture plates

-

Serological pipettes

-

Microcentrifuge tubes

-

Sterile pipette tips

-

Protocol 1: Culture of MRC-5 Cells

-

Maintain MRC-5 cells in EMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture cells when they reach 80-90% confluency. To passage, wash the cell monolayer with DPBS, add Trypsin-EDTA, and incubate for 2-5 minutes until cells detach.

-

Neutralize trypsin with growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh growth medium.

-

Seed new flasks at a density of approximately 1 x 10⁴ cells/cm².

Protocol 2: Virus Stock Preparation and Titration

-

Propagate HCMV in T-175 flasks of confluent MRC-5 cells.

-

Infect the cells at a low multiplicity of infection (MOI) of 0.01-0.1.

-

Incubate the infected culture until 80-90% of the cells show cytopathic effect (CPE), which may take 7-14 days.

-

Harvest the virus by scraping the cells into the medium.

-

Subject the cell suspension to three cycles of freeze-thaw to release intracellular virus particles.

-

Clarify the lysate by low-speed centrifugation (e.g., 2000 x g for 10 minutes) to remove cell debris.

-

Aliquot the supernatant (virus stock) and store at -80°C.

-

Determine the virus titer (PFU/mL) of the stock by performing a plaque assay with serial 10-fold dilutions of the virus on MRC-5 cell monolayers.

Protocol 3: Plaque Reduction Assay for Detiviciclovir

-

Cell Seeding: Seed MRC-5 cells into 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/well for a 6-well plate). Incubate for 24-48 hours at 37°C with 5% CO₂.

-

Drug Preparation: Prepare serial dilutions of Detiviciclovir in assay medium (EMEM with 2% FBS). A typical starting range for nucleoside analogues might be from 0.1 µM to 100 µM.

-

Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with HCMV diluted in assay medium to a concentration that yields 50-100 plaques per well.

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to adsorb to the cells. Gently rock the plates every 15-20 minutes.

-

Treatment and Overlay: After adsorption, aspirate the virus inoculum. Add the Detiviciclovir dilutions to the respective wells in triplicate. For the virus control wells, add assay medium without the drug.

-

Overlay: Add an equal volume of overlay medium (e.g., 1.2% methylcellulose in 2x EMEM) to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.

-

Fixation and Staining:

-

Aspirate the overlay medium.

-

Fix the cell monolayer with 10% formalin or cold methanol for 20-30 minutes.

-

Aspirate the fixative and stain the cells with 0.1% crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

-

Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

Protocol 4: Cytotoxicity Assay

-

Seed MRC-5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of Detiviciciclovir at the same concentrations used in the plaque reduction assay, plus higher concentrations if necessary.

-

Replace the medium in the wells with the drug dilutions. Include wells with medium only as a cell control (100% viability).

-

Incubate the plate for the same duration as the plaque reduction assay.

-

Assess cell viability using a standard method such as the MTT assay.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Caption: Mechanism of action of Detiviciclovir.

Caption: Plaque reduction assay experimental workflow.

References

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Practical protocol for cytomegalovirus isolation: use of MRC-5 cell monolayers incubated for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. agilent.com [agilent.com]

- 9. Improved plaque assay for human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a high-content screen for the identification of inhibitors directed against the early steps of the cytomegalovirus infectious cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. honors.libraries.psu.edu [honors.libraries.psu.edu]

- 15. Comparison of MRC-5 and A-549 cells in conventional culture tubes and shell vial assays for the detection of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CV-1 and MRC-5 mixed cells for simultaneous detection of herpes simplex viruses and varicella zoster virus in skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for the Evaluation of Detiviciclovir in a Herpes Zoster Murine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications for herpesvirus infections. Varicella-zoster virus (VZV), a member of the herpesvirus family, is the causative agent of chickenpox (varicella) and shingles (herpes zoster). Murine models of VZV infection are crucial for the preclinical evaluation of novel antiviral candidates like Detiviciclovir. These models, while not perfectly replicating human disease, provide a valuable platform to assess in vivo efficacy, pharmacokinetics, and optimal dosing regimens.

This document provides a detailed, albeit proposed, set of protocols and application notes for the evaluation of Detiviciclovir in a herpes zoster murine model. Due to the limited publicly available data on Detiviciclovir's specific activity against VZV and its pharmacokinetic profile in mice, the following protocols and data tables are presented as a comprehensive guide based on established methodologies for similar antiviral compounds and VZV murine models.

Data Presentation

The following tables present hypothetical, yet plausible, data for Detiviciclovir based on the characteristics of other nucleoside analogues. These tables are intended to serve as templates for recording and presenting experimental data.

Table 1: In Vitro Antiviral Activity of Detiviciclovir against Varicella-Zoster Virus

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Detiviciclovir | MRC-5 | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Acyclovir (Control) | MRC-5 | 2.5 | >100 | >40 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: Pharmacokinetic Parameters of Detiviciclovir in Mice (Single Intraperitoneal Dose)

| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | T½ (h) |

| Detiviciclovir | [Dose to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Ganciclovir (Reference) | 50 | 15.2 | 0.5 | 25.8 | 1.2 |

Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), T½ (Half-life).

Experimental Protocols

The following are detailed protocols for establishing a herpes zoster murine model and assessing the efficacy of Detiviciclovir.

Protocol 1: Herpes Zoster Murine Model

1.1. Animal Model:

-

Species: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

-

Justification: SCID mice lack functional T and B cells, allowing for the engraftment of human tissues and the replication of the human-specific VZV.

1.2. Human Tissue Xenograft Implantation:

-

Human fetal dorsal root ganglia (DRG) are implanted subcutaneously on the backs of SCID mice.

-

Allow 2-3 weeks for the xenografts to become vascularized and established.

1.3. VZV Inoculation:

-

A clinical isolate or a laboratory-adapted strain of VZV is propagated in human fibroblast cells (e.g., MRC-5).

-

Infect the established DRG xenografts by direct microinjection with a predetermined titer of VZV-infected cells (e.g., 1 x 10^5 plaque-forming units [PFU]).

1.4. Post-Inoculation Monitoring:

-

Monitor the mice daily for clinical signs of herpes zoster, including skin lesions (erythema, vesicles, pustules, crusts) around the xenograft site, and signs of neurological involvement (e.g., altered gait, paralysis).

-

Record body weight and general health status.

Protocol 2: Administration of Detiviciclovir

2.1. Formulation:

-

Prepare Detiviciclovir in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection). The formulation should be prepared fresh daily.

2.2. Dosing and Administration:

-

Begin treatment with Detiviciclovir at a specified time point post-infection (e.g., 24 hours).

-

Administer the compound via a clinically relevant route, such as intraperitoneal (IP) or oral (PO) gavage.

-

A dose-ranging study should be performed to determine the optimal therapeutic dose. Example dosing regimen: 10, 30, and 100 mg/kg, administered twice daily.

-

Include a vehicle control group and a positive control group (e.g., Acyclovir or Famciclovir).

Protocol 3: Assessment of Antiviral Efficacy

3.1. Clinical Scoring:

-

Score the severity of skin lesions daily using a standardized scoring system (e.g., 0 = no lesion, 1 = erythema, 2 = vesicles, 3 = pustules, 4 = crusts).

3.2. Viral Load Quantification:

-

At predetermined time points (e.g., day 5, 7, and 10 post-infection), euthanize a subset of mice from each group.

-

Harvest the DRG xenografts and surrounding skin tissue.

-

Homogenize the tissues and extract viral DNA.

-

Quantify VZV DNA levels using quantitative polymerase chain reaction (qPCR) targeting a specific VZV gene (e.g., ORF62).

3.3. Histopathological Analysis:

-

Fix a portion of the harvested tissues in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.

-

Perform immunohistochemistry (IHC) using antibodies against VZV antigens to visualize the extent of viral spread.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of Detiviciclovir against VZV.

Experimental Workflow

Caption: Experimental workflow for evaluating Detiviciclovir in a VZV murine model.

Logical Relationship Diagram

Caption: Logical relationship of Detiviciclovir intervention in VZV pathogenesis.

Application Notes and Protocols for Detiviciclovir Formulation in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir, also known as AM365, is an antiviral nucleoside analogue with potential therapeutic applications. For researchers conducting in vivo studies, a well-characterized and stable formulation is critical for obtaining reliable and reproducible results. These application notes provide a recommended starting point for the formulation of Detiviciclovir for various in vivo research applications, based on the general properties of nucleoside analogues. Due to the limited publicly available data on the specific physicochemical properties of Detiviciclovir, the following protocols are based on established methods for similar compounds and should be adapted and validated by the end-user for their specific experimental needs.

Physicochemical Properties and Formulation Considerations

General Formulation Strategy:

A common approach for formulating nucleoside analogues for in vivo research, particularly for parenteral routes of administration, involves the use of a multi-component vehicle system. This typically includes a primary solvent, a co-solvent to enhance solubility, and a vehicle to ensure biocompatibility and stability.

Recommended Starting Formulation

For initial in vivo studies, a formulation based on a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline is recommended. This combination is widely used in preclinical research for its ability to dissolve a broad range of compounds and its acceptable safety profile in common animal models.

Table 1: Recommended Starting Formulation for Detiviciclovir

| Component | Purpose | Recommended Percentage (v/v) |

| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 10% |

| Polyethylene Glycol 400 (PEG400) | Co-solvent/Solubility Enhancer | 40% |

| Saline (0.9% NaCl) | Vehicle | 50% |

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. The ratios of the components may need to be adjusted based on the desired final concentration of Detiviciclovir and the observed solubility. It is crucial to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a larger batch.

Experimental Protocols

Protocol 1: Preparation of Detiviciclovir Formulation (10 mg/mL)

Materials:

-

Detiviciclovir (AM365) powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene Glycol 400 (PEG400), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Weighing: Accurately weigh the required amount of Detiviciclovir powder. For a 10 mg/mL final concentration in 10 mL of vehicle, weigh 100 mg of Detiviciclovir.

-

Dissolution in DMSO: In a sterile conical tube, add 1 mL of DMSO to the Detiviciclovir powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation.

-

Addition of PEG400: Add 4 mL of PEG400 to the DMSO solution. Vortex until the solution is homogeneous.

-

Addition of Saline: Slowly add 5 mL of sterile saline to the mixture while continuously vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

-

Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for parenteral administration.

-

Storage: Store the final formulation at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. It is recommended to perform stability studies to determine the optimal storage conditions and duration.

Protocol 2: Quality Control of the Formulation using HPLC

To ensure the concentration and purity of the prepared Detiviciclovir formulation, a High-Performance Liquid Chromatography (HPLC) analysis is recommended. The following is a suggested starting method based on published methods for Detiviciclovir (AM365) analysis.

Table 2: Recommended HPLC Parameters for Detiviciclovir Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of methanol (B129727) and a buffer (e.g., 10 mM sodium phosphate, pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 252 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25°C |

Procedure:

-

Standard Preparation: Prepare a series of known concentrations of Detiviciclovir in the formulation vehicle to create a standard curve.

-

Sample Preparation: Dilute a small aliquot of the prepared formulation in the mobile phase to a concentration that falls within the range of the standard curve.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system.

-

Quantification: Determine the concentration of Detiviciclovir in the formulation by comparing its peak area to the standard curve.

In Vivo Administration

The choice of administration route depends on the specific aims of the study. Common routes for in vivo studies with small molecules include intraperitoneal (IP), intravenous (IV), and oral gavage (PO). The prepared formulation is suitable for IP and IV administration. For oral administration, the palatability and potential for gastrointestinal irritation should be considered.

Visualizations

Signaling Pathway of Detiviciclovir

Detiviciclovir, as a nucleoside analogue, is expected to exert its antiviral effect by interfering with viral DNA or RNA synthesis. The following diagram illustrates the general mechanism of action for a nucleoside analogue antiviral.

Caption: General mechanism of action for a nucleoside analogue antiviral like Detiviciclovir.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with a novel antiviral formulation.

Caption: A typical experimental workflow for in vivo efficacy studies of Detiviciclovir.

Disclaimer: These protocols and recommendations are intended for research purposes only and should be performed by qualified personnel. It is the responsibility of the researcher to validate the formulation and experimental procedures for their specific application and to adhere to all applicable safety and animal welfare regulations.

Application Notes and Protocols for High-Throughput Screening Assays Involving Detiviciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications.[1] High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid assessment of large compound libraries to identify novel antiviral agents. This document provides detailed application notes and protocols for conducting HTS assays relevant to the study of Detiviciclovir and the discovery of new antiviral compounds. The protocols outlined here are based on established methods for antiviral screening, such as the cytopathic effect (CPE) reduction assay, which is a robust and widely used cell-based HTS method.[2][3]

Mechanism of Action of Nucleoside Analogues like Detiviciclovir

Detiviciclovir, as a nucleoside analogue, is presumed to exert its antiviral activity through a mechanism similar to other drugs in its class, such as acyclovir. This typically involves a multi-step intracellular activation process that is dependent on viral enzymes, leading to high selectivity for virus-infected cells.

The proposed mechanism is as follows:

-

Selective Phosphorylation: Detiviciclovir is first phosphorylated into a monophosphate form by a virus-encoded thymidine (B127349) kinase (TK). This initial step is critical for its selectivity, as viral TK is much more efficient at phosphorylating the analogue than the host cell's TK.

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form into the active triphosphate derivative.

-

Inhibition of Viral DNA Synthesis: The triphosphate form of Detiviciclovir acts as a competitive inhibitor of the viral DNA polymerase. It is incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.

This targeted mechanism provides a high therapeutic index, as the drug is primarily activated within infected cells, minimizing toxicity to uninfected host cells.[4]

Caption: Proposed mechanism of action for Detiviciclovir.

High-Throughput Screening Workflow for Antiviral Compound Discovery

A typical HTS workflow for identifying novel antiviral compounds that may act similarly to or synergistically with Detiviciclovir involves several stages, from primary screening of a large compound library to secondary validation and hit confirmation.

Caption: General workflow for antiviral HTS.

Experimental Protocols

Protocol 1: High-Throughput Cytopathic Effect (CPE) Reduction Assay